N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide
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Overview
Description
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a cyclopropane dicarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Cyclopropane Dicarboxamide: This step involves the reaction of a suitable cyclopropane derivative with amines to form the dicarboxamide structure.
Coupling Reactions: The final step involves coupling the quinoline moiety with the fluorophenyl group and the cyclopropane dicarboxamide through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the dicarboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a quinone derivative, while reduction of the dicarboxamide could yield a primary amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to the quinoline moiety.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the fluorophenyl group can enhance binding affinity to certain proteins. The cyclopropane dicarboxamide structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
- N-(4-methoxyphenyl)-N-(4-((6-hydroxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide is unique due to the presence of both the fluorophenyl and quinoline moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C27H22FN3O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N'-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-30-21)36-19-8-6-18(7-9-19)31(17-4-2-16(28)3-5-17)26(34)27(11-12-27)25(29)33/h2-10,13-15,32H,11-12H2,1H3,(H2,29,33) |
InChI Key |
XMYOMCKFESFQQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)N(C4=CC=C(C=C4)F)C(=O)C5(CC5)C(=O)N |
Origin of Product |
United States |
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